molecular formula C13H10BrNO2 B12449177 4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol

4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol

Cat. No.: B12449177
M. Wt: 292.13 g/mol
InChI Key: QHMNVRRNBMWXMQ-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol is a chemical compound known for its unique structural properties and potential applications in various fields of science. It is characterized by the presence of a bromine atom, a hydroxyphenyl group, and an imino group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol typically involves the condensation reaction between 4-bromophenol and 4-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins, affecting their function. It may also interfere with cellular pathways by inhibiting key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

4-bromo-2-[(4-hydroxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C13H10BrNO2/c14-10-1-6-13(17)9(7-10)8-15-11-2-4-12(16)5-3-11/h1-8,16-17H

InChI Key

QHMNVRRNBMWXMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)O

Origin of Product

United States

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